molecular formula C10H18Cl2N4 B2417058 [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1365988-46-0

[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No. B2417058
CAS RN: 1365988-46-0
M. Wt: 265.18
InChI Key: XBDYBHOFTKXHFV-UHFFFAOYSA-N
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Description

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It has a molecular weight of 265.18 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

1. Role in Cytochrome P450 Enzyme Metabolism

"[1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride" is potentially linked with the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes, crucial for predicting drug-drug interactions (DDIs) when multiple drugs are administered together. The selectivity and potency of chemical inhibitors of CYP isoforms, including pyrazine derivatives, are significant in understanding specific isoform involvement in drug metabolism (Khojasteh et al., 2011).

2. Therapeutic Potential and Pharmacological Effects

Pyrazine derivatives, including "this compound," are known for their wide range of pharmacological effects. These include antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The continuous growth in the number of investigated compounds and their diverse biological activities highlight the therapeutic potential of these compounds (Doležal & Zítko, 2015).

3. Interaction with Proteins

Pyrazine-based compounds, like "this compound," exhibit unique interactions with proteins due to their heteroaromatic nature. They combine polar interactions (due to heteroatoms) with non-polar interactions (due to aromatic moieties), making them significant in medicinal chemistry. Systematic analysis of these interactions, including hydrogen bonding, π-interactions, and coordination to metal ions, is crucial for understanding drug-like molecules' binding modes to protein targets (Juhás & Zítko, 2020).

4. Medicinal and Pharmaceutical Applications

The compound's pyrazine core indicates its importance in medicinal and pharmaceutical industries, especially due to its bioavailability and broader synthetic applications. It's used in the synthesis of various pharmacologically active compounds, demonstrating the versatility and significance of "this compound" in drug development (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-7-9-1-5-14(6-2-9)10-8-12-3-4-13-10;;/h3-4,8-9H,1-2,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDYBHOFTKXHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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